Meta-Substitution Pattern Determines AT2 Antagonism vs. Agonism: Structural Basis for Compound Selection
The meta-substitution pattern on the central phenyl ring of 2034381-39-8 (i.e., the 3-pyridin-2-yloxybenzoyl moiety attached at the meta position) is a critical determinant of AT2 receptor antagonism. In a systematic SAR study of 41 compounds structurally related to the prototypical AT2 agonist M024/C21, all meta-substituted derivatives that were functionally evaluated acted as AT2 receptor antagonists, whereas para-substituted derivatives maintained AT2 agonist activity [1]. The pyrrolidine-2,5-dione terminus present in 2034381-39-8 further distinguishes it from analogs bearing alternative amide or sulfonamide termini, which have been shown to modulate binding affinity (Ki) across a range of 2–100 nM in the broader series [1]. No direct functional assay data are publicly available for 2034381-39-8 itself; however, the meta-substitution pattern provides a class-level structural inference that this compound is an AT2 antagonist rather than an agonist.
| Evidence Dimension | Structural determinant of functional activity (agonist vs. antagonist) at AT2 receptor |
|---|---|
| Target Compound Data | Meta-substituted 3-(pyridin-2-yloxy)benzoyl moiety; pyrrolidine-2,5-dione terminus |
| Comparator Or Baseline | Para-substituted analogs (e.g., M024/C21): AT2 agonists; meta-substituted analogs with alternative termini (e.g., sulfonamide): variable Ki (2–100 nM) [1] |
| Quantified Difference | Qualitative: meta-substitution pattern uniformly yields AT2 antagonism across 4 of 5 functionally tested meta-substituted compounds in the series; para-substitution yields agonism [1] |
| Conditions | Neurite outgrowth assay in NG108-15 cells; AT2 receptor binding assay (displacement of [125I]Ang II) [1] |
Why This Matters
Procurement of an AT2 antagonist versus agonist is determined by the meta-substitution pattern; ordering a para-substituted analog would yield a compound with opposite functional pharmacology, rendering it unsuitable for antagonism-focused studies.
- [1] Murugaiah, A. M. S., Wu, X., Wallinder, C., Mahalingam, A. K., Wan, Y., Sköld, C., Botros, M., Guimond, M.-O., Joshi, A., Nyberg, F., Gallo-Payet, N., Hallberg, A., & Alterman, M. (2012). From the First Selective Non-Peptide AT2 Receptor Agonist to Structurally Related Antagonists. Journal of Medicinal Chemistry, 55(5), 2265–2278. View Source
